molecular formula C8H15ClN2O B8630084 1-Formyl-4-(3-chloropropyl)piperazine

1-Formyl-4-(3-chloropropyl)piperazine

Cat. No. B8630084
M. Wt: 190.67 g/mol
InChI Key: QEUVPHDREOBVFQ-UHFFFAOYSA-N
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Patent
US05380724

Procedure details

A mixture of 1-formylpiperazine (5.7 g, 50 mmol),1-bromo-3-chloropropane (7.2 ml, 11.8 g, 75 mmol) and chlorobenzene (30 ml) was stirred at 100°-105° C. for 3 hours. After cooling the separated 1-formylpiperazine hydrochloride (4.58 g, yield: 94.4%) was filtered off and the filtrate concentrated. The residue was chromatographed on a silica gel column eluting with a 8:2 mixture of ethyl acetate and methanol to afford 2.46 g of the oily title compound, yield: 51.6%.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)=[O:2].Br[CH2:10][CH2:11][CH2:12][Cl:13]>ClC1C=CC=CC=1>[CH:1]([N:3]1[CH2:8][CH2:7][N:6]([CH2:10][CH2:11][CH2:12][Cl:13])[CH2:5][CH2:4]1)=[O:2]

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
C(=O)N1CCNCC1
Name
Quantity
7.2 mL
Type
reactant
Smiles
BrCCCCl
Name
Quantity
30 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 100°-105° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)N1CCN(CC1)CCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 4.58 g
YIELD: PERCENTYIELD 94.4%
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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